molecular formula C22H29N3O2 B3014188 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898448-82-3

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B3014188
CAS RN: 898448-82-3
M. Wt: 367.493
InChI Key: DCDYUJVUWIMBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is a chemical compound used in scientific research. It is also known as ML297 and is a selective and potent activator of the G protein-coupled receptor 139 (GPR139).

Scientific Research Applications

Inhibition of Human HCN4

The compound has been studied for its inhibitory effects on human HCN4, a hyperpolarization-activated cyclic nucleotide-gated channel. The IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 2.00E+4nM .

Anaplastic Lymphoma Kinase (ALK) Inhibitor

The compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC). The compound was found to have dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .

Mechanism of Action

Target of Action

CHEMBL1823889, also known as 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, primarily targets the Potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) . This channel is a protein that in humans is encoded by the HCN1 gene. It plays a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.

Mode of Action

It is known to inhibit the activity of hcn1 . This inhibition could potentially alter the electrical activity of the cells, leading to changes in cellular functions.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and can have an active effect

Result of Action

The molecular and cellular effects of CHEMBL1823889’s action are likely related to its inhibition of HCN1. This could potentially lead to changes in cellular excitability and signaling. The specific effects would depend on the cell type and the physiological context .

properties

IUPAC Name

2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-23-22(26)19-6-4-5-7-21(19)27-3/h4-11,20H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYUJVUWIMBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

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